molecular formula C21H27NO3 B12714503 1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine CAS No. 157846-79-2

1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine

Cat. No.: B12714503
CAS No.: 157846-79-2
M. Wt: 341.4 g/mol
InChI Key: VSFFWABTLBPRRX-UHFFFAOYSA-N
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Description

1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring attached to a phenylpropyl group substituted with a 3,4-dimethoxyphenoxy moiety

Preparation Methods

The synthesis of 1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylpropyl Intermediate: The synthesis begins with the preparation of the phenylpropyl intermediate through a Friedel-Crafts alkylation reaction.

    Introduction of the Dimethoxyphenoxy Group: The intermediate is then reacted with 3,4-dimethoxyphenol in the presence of a suitable base to introduce the dimethoxyphenoxy group.

    Cyclization to Form Pyrrolidine Ring: The final step involves cyclization using a suitable amine, such as pyrrolidine, under acidic or basic conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and high-throughput screening.

Chemical Reactions Analysis

1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine ring, introducing different functional groups.

    Hydrolysis: Acidic or basic hydrolysis can cleave ester or ether linkages, resulting in the formation of phenols or alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

157846-79-2

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

1-[3-(3,4-dimethoxyphenoxy)-3-phenylpropyl]pyrrolidine

InChI

InChI=1S/C21H27NO3/c1-23-20-11-10-18(16-21(20)24-2)25-19(17-8-4-3-5-9-17)12-15-22-13-6-7-14-22/h3-5,8-11,16,19H,6-7,12-15H2,1-2H3

InChI Key

VSFFWABTLBPRRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC(CCN2CCCC2)C3=CC=CC=C3)OC

Origin of Product

United States

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